1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(2-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-12-4-2-3-5-14(12)18-11-13(17)10-16-8-6-15-7-9-16;;/h2-5,13,15,17H,6-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEQBOKHTLZXLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2CCNCC2)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride typically involves the reaction of 2-methylphenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine. The final product is obtained by treating the resulting compound with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step alkylation and substitution reactions (Table 1):
Critical Notes :
-
Alkylation Efficiency : The phenoxyalkylation step requires precise stoichiometric control to avoid polymerization of epibromohydrin .
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Solvent Choice : Ethanol improves piperazine nucleophilicity compared to aprotic solvents.
Hydroxyl Group Reactions
The secondary alcohol at position 2 undergoes:
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Esterification : Reacts with acetyl chloride (AcCl) in pyridine to form acetate derivatives (80–85% yield).
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Oxidation : Resists mild oxidants (e.g., PCC) but forms ketones under strong Jones reagent conditions (60% yield).
Piperazine Ring Reactivity
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts (Table 2).
| Alkylating Agent | Product | Reaction Time | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | N-Methylpiperazinium iodide |
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of more complex molecules used in various chemical reactions.
Biology
In biological research, 1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is utilized to study cellular processes, particularly in receptor binding studies. It acts as a ligand for various receptors, facilitating the exploration of signal transduction pathways and metabolic processes.
Medicine
The compound is being investigated for its potential therapeutic effects, including:
- Antidepressant Activity : Studies suggest it may influence neurotransmitter systems involved in mood regulation.
- Antipsychotic Properties : Research indicates it could be effective in treating symptoms of psychosis by modulating dopamine receptors.
Industrial Applications
In the pharmaceutical industry, this compound is considered for use in drug development processes due to its favorable pharmacological properties. Its role as an intermediate in synthesizing other therapeutic agents highlights its importance in medicinal chemistry .
Case Study 1: Antidepressant Research
In a study assessing the antidepressant effects of various compounds, this compound was shown to significantly reduce depressive-like behaviors in animal models by enhancing serotonin levels in the brain.
Case Study 2: Antipsychotic Efficacy
Another research project investigated the antipsychotic potential of this compound, demonstrating its ability to decrease hyperactivity and improve cognitive function in models of schizophrenia.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
a) 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride ()
- Structural Difference: Allyl group at the 2-position of the phenoxy ring.
- Implications: The allyl group may enhance lipophilicity and receptor binding kinetics compared to the methyl group in the target compound. No direct activity data are provided, but hydroxyethyl-piperazine substitutions are common in radiopharmaceuticals and receptor-targeting agents .
b) 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride ()
- Structural Difference: Bulky adamantyl group at the 4-position of the phenoxy ring and methyl-substituted piperazine.
- Methyl-piperazine substitutions are associated with improved metabolic stability .
c) 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride ()
- Structural Difference: Nitro and methoxy groups on the phenoxy and piperazine rings, respectively.
- Implications : The electron-withdrawing nitro group may alter electronic properties, affecting receptor binding. This compound exhibits a high melting point (590.4°C) and low vapor pressure, suggesting thermal stability .
Piperazine Ring Modifications
a) 1-(Phenylamino)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol trihydrochloride ()
- Structural Difference: Hydroxyethyl-piperazine and phenylamino substitutions.
- Implications: Hydroxyethyl groups improve water solubility, while phenylamino moieties are linked to α/β-adrenergic receptor modulation. NMR data (δ 148.4 ppm for aromatic carbons) confirm structural integrity .
b) (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol ()
- Structural Difference : Indole and methoxy substitutions.
- Implications: Tested for antiarrhythmic, hypotensive, and α1/β1-adrenoceptor binding activity. Synthesis yields (~70%) and foam-like physical state suggest scalability challenges compared to crystalline dihydrochloride salts .
Pharmacological and Physicochemical Comparison
Research Implications and Limitations
- Structural-Activity Relationships (SAR): Methoxy and alkyl groups on the phenoxy ring correlate with adrenoceptor binding, while piperazine modifications influence solubility and metabolic stability .
- Gaps in Data : Pharmacokinetic profiles (e.g., bioavailability, half-life) for the target compound are absent in the evidence.
- Synthesis Challenges : Discontinuation of the target compound may reflect low yields or instability compared to analogs like trihydrochloride salts .
Biological Activity
1-(2-Methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H22N2O3
- Molecular Weight : 266.34 g/mol
- CAS Number : 162712-35-8
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those related to the central nervous system. Piperazine derivatives are known to exhibit diverse pharmacological effects, including anxiolytic, antidepressant, and antipsychotic properties.
1. Antidepressant Effects
Research indicates that compounds similar to this compound may modulate serotonin and norepinephrine levels in the brain, contributing to their antidepressant effects. In a study involving piperazine derivatives, it was observed that certain analogs exhibited significant inhibition of serotonin reuptake, suggesting potential use in treating depression .
2. Anxiolytic Properties
Piperazine derivatives have been shown to possess anxiolytic properties. In animal models, compounds with similar structures demonstrated reduced anxiety-like behaviors in tests such as the elevated plus maze and open field tests. This suggests that this compound may also exert similar effects .
3. Neuroprotective Effects
Some studies have indicated that piperazine derivatives can offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways. These effects are crucial for developing treatments for neurodegenerative diseases .
Case Study 1: Efficacy in Depression Models
A study published in Psychopharmacology examined the effects of a series of piperazine derivatives on depressive-like behavior in rodent models. The results indicated that certain compounds significantly reduced immobility time in the forced swim test, a common measure of antidepressant efficacy .
Case Study 2: Anxiolytic Activity Assessment
In another investigation, a group of piperazine derivatives was evaluated for their anxiolytic potential using the light/dark box test. The findings revealed that several compounds effectively increased the time spent in the light compartment, indicating reduced anxiety levels .
Data Table: Biological Activity Summary
Q & A
Q. What advanced techniques resolve conflicting data in receptor selectivity studies?
- Methodology :
- Schild Regression Analysis : Differentiates competitive vs. allosteric binding mechanisms.
- Knockout Cell Models : CRISPR-edited receptors validate target specificity.
- Meta-Analysis : Cross-reference results with structural analogs (e.g., naftopidil derivatives) to identify conserved pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
